Ethyl 3-chloropyridazine-4-carboxylate

Beschreibung

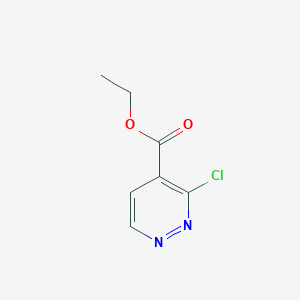

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-chloropyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEJFCPXIREEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561458 | |

| Record name | Ethyl 3-chloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-54-1 | |

| Record name | Ethyl 3-chloro-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-chloropyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate (CAS: 1445-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its pyridazine core, substituted with a reactive chlorine atom and an ethyl carboxylate group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and visual workflows are included to facilitate its practical application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 1445-54-1 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| Appearance | Solid |

| Melting Point | 49 °C |

| Boiling Point | 327.3 ± 22.0 °C at 760 mmHg |

| Purity | ≥95% (commercially available) |

| IUPAC Name | ethyl 3-chloro-4-pyridazinecarboxylate |

| InChI | 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 |

| InChIKey | UAEJFCPXIREEHM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=NC=C1)Cl |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 187.02688 |

| [M+Na]⁺ | 209.00882 |

Spectroscopic Data

¹H NMR (Predicted): The proton spectrum is expected to show signals for the two pyridazine ring protons, a quartet for the methylene group of the ethyl ester, and a triplet for the methyl group of the ethyl ester. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm).

¹³C NMR (Predicted): The carbon spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the two carbons of the ethyl group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of a suitable precursor, such as ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. A general protocol, adapted from the synthesis of a similar dichlorinated analogue, is provided below.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of converting a pyridazinone to a chloropyridazine using a chlorinating agent like phosphorus oxychloride.

-

Materials:

-

Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene or chloroform)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing the pyridazine scaffold into target molecules.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the C3 position. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride, providing a straightforward method for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for common palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., dioxane, toluene, or DMF, often with water)

-

-

Procedure:

-

To an oven-dried reaction vessel, add this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Caption: Reactivity of this compound.

Application in the Synthesis of Bioactive Molecules

The pyridazine scaffold is present in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a key starting material for the synthesis of these derivatives.

p38 MAPK Inhibitors: Pyridazine-containing compounds have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. The synthesis of these inhibitors often involves the functionalization of a chloropyridazine core. For instance, the core of potent inhibitors like BIRB 796 contains a substituted pyrazole linked to an aromatic system, a structure that can be conceptually derived from precursors like this compound through a series of coupling and cyclization reactions.

Antiviral Agents: The pyridazine nucleus is a recognized pharmacophore in the development of antiviral drugs. Derivatives of pyridazine have shown activity against a variety of viruses, including Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV).[1][2] The mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes like RNA-dependent RNA polymerase.[1]

Caption: Workflow for developing bioactive molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of pyridazine-containing molecules. The established importance of the pyridazine scaffold in bioactive compounds, including p38 MAPK inhibitors and antiviral agents, underscores the significance of this chemical intermediate in modern drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the synthesis of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a solid, heterocyclic organic compound.[1] Key identifying information and its main physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Chloro-pyridazine-4-carboxylic acid ethyl ester, Ethyl 3-chloro-4-pyridazinecarboxylate | [2] |

| CAS Number | 1445-54-1 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [2] |

| Melting Point | 49 °C | [1] |

| Boiling Point | 327.3 ± 22.0 °C (Predicted) | [1] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 | [2] |

| SMILES | CCOC(=O)C1=C(N=NC=C1)Cl | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, predicted mass spectrometry data and typical spectral characteristics for related compounds are discussed.

Mass Spectrometry: Predicted mass spectrometry data indicates the following primary adducts for this compound[4]:

-

[M+H]⁺: 187.02688 m/z

-

[M+Na]⁺: 209.00882 m/z

-

[M]⁺: 186.01905 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this specific isomer are not readily found, the expected ¹H NMR spectrum would likely show signals for the two aromatic protons on the pyridazine ring and the characteristic quartet and triplet of the ethyl ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxylate substituents.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic peaks for N-H stretching (around 3639 cm⁻¹), C-H stretching of the alkyl groups (around 2967 cm⁻¹), and a strong carbonyl (C=O) peak from the ester group (around 1896 cm⁻¹).[5] It is expected that this compound would exhibit a strong carbonyl absorption band in the region of 1700-1750 cm⁻¹, along with C-H, C=N, and C-Cl stretching vibrations.

Experimental Protocols: Synthesis and Purification

A general procedure would likely involve the following steps:

-

Starting Material: The synthesis would likely begin with Ethyl 3-hydroxypyridazine-4-carboxylate.

-

Chlorination: The hydroxyl group at the 3-position would be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at elevated temperatures.

-

Workup: After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The reaction mixture is then neutralized, for instance by pouring it onto ice, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The crude product is then purified. A common method for purifying compounds of this type is silica gel column chromatography, using a solvent system such as a mixture of ethyl acetate and petroleum ether to elute the final product.[6]

The following diagram illustrates a logical workflow for this proposed synthesis and purification process.

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the pyridazine core is a well-established pharmacophore in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Recent research has highlighted the potential of more complex molecules containing a chloropyridazine scaffold as potent anticancer agents.[7] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7] Given that this compound can serve as a versatile building block, it holds potential as a key intermediate in the synthesis of these more complex, biologically active molecules. Its reactive chloro and ester groups provide handles for further chemical modifications and the construction of diverse molecular architectures.

The following diagram illustrates the potential role of chloropyridazine derivatives in the PARP-1 inhibition and apoptosis pathway in cancer therapy.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. While comprehensive experimental data for this specific isomer is limited in the public domain, its structural similarity to other biologically active pyridazines suggests it is a compound of interest for further research and development. The synthetic routes are plausible based on standard organic chemistry transformations, and its reactive sites make it an attractive intermediate for creating diverse chemical libraries for biological screening.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H7ClN2O2 | CID 14542887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 3-chloropyridazine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. It also outlines a general synthetic methodology and the standard protocols for spectroscopic analysis.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₇ClN₂O₂ and a molecular weight of approximately 186.6 g/mol .[1] Its structure, featuring a chlorinated pyridazine ring and an ethyl ester functional group, suggests potential applications as a versatile building block in the synthesis of more complex molecules with diverse biological activities. The CAS number for this compound is 1445-54-1.

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for this compound. These values are derived from computational predictions and comparison with structurally related compounds.

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

| Ion/Adduct | Predicted m/z |

| [M+H]⁺ | 187.0269 |

| [M+Na]⁺ | 209.0088 |

| [M-H]⁻ | 185.0123 |

| [M]⁺ | 186.0191 |

Data sourced from predicted values.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the electronic environment of hydrogen atoms in the molecule. The following chemical shifts are predicted for a standard solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine-H | 8.8 - 9.2 | d | ~5 |

| Pyridazine-H | 7.6 - 8.0 | d | ~5 |

| -CH₂- (Ethyl) | 4.3 - 4.5 | q | ~7 |

| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7 |

¹³C NMR Spectroscopy (Predicted)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 163 - 166 |

| Pyridazine-C (C-Cl) | 150 - 155 |

| Pyridazine-C | 148 - 152 |

| Pyridazine-C | 130 - 135 |

| Pyridazine-C | 125 - 130 |

| -CH₂- (Ethyl) | 61 - 64 |

| -CH₃ (Ethyl) | 14 - 16 |

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy reveals the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=N Stretch (Pyridazine) | 1550 - 1600 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium-Weak |

Experimental Protocols

General Synthesis of Pyridazine Carboxylates

A plausible synthetic route to this compound could involve the reaction of a corresponding dichloropyridazine with a source of cyanide, followed by hydrolysis and esterification. Alternatively, a cycloaddition reaction followed by aromatization and functional group manipulation could be employed.

Caption: Plausible synthetic pathway for this compound.

General Protocol for Spectroscopic Analysis

The following workflow outlines the standard procedures for obtaining the spectroscopic data presented.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

1. Sample Preparation:

-

For NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

For IR: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.

-

For Mass Spectrometry: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

2. ¹H and ¹³C NMR Spectroscopy:

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

3. Infrared (IR) Spectroscopy:

-

An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

4. Mass Spectrometry:

-

A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) is used to determine the accurate mass of the molecular ion and its fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is sparse, the predicted values and general methodologies presented herein offer a valuable resource for researchers working with this compound and related heterocyclic systems. Further experimental validation is encouraged to confirm and expand upon the data presented.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 3-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of Ethyl 3-chloropyridazine-4-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, this document outlines a detailed protocol for acquiring and interpreting the ¹H NMR spectrum. Furthermore, a predicted ¹H NMR data set is presented, based on established spectroscopic principles and analysis of analogous structures. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridazine scaffold in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such novel compounds. ¹H NMR spectroscopy, in particular, provides crucial information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. This guide details the methodology for obtaining and analyzing the ¹H NMR spectrum of this compound and presents a predicted spectrum to aid in its characterization.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 | 9.2 - 9.4 | Doublet | 5.0 - 5.5 | 1H |

| H-6 | 7.8 - 8.0 | Doublet | 5.0 - 5.5 | 1H |

| -OCH₂CH₃ (CH₂) | 4.4 - 4.6 | Quartet | 7.0 - 7.5 | 2H |

| -OCH₂CH₃ (CH₃) | 1.4 - 1.6 | Triplet | 7.0 - 7.5 | 3H |

Disclaimer: These are theoretically predicted values and may differ from experimental results.

Molecular Structure and Proton Environments

The structure of this compound contains four distinct proton environments, which are expected to give rise to four unique signals in the ¹H NMR spectrum. The electron-withdrawing nature of the pyridazine ring and the chlorine substituent will significantly influence the chemical shifts of the aromatic protons.

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

The following section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz (for ¹H)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced. If TMS was used, its signal is set to 0 ppm. Otherwise, the residual solvent peak is used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The logical flow of acquiring and analyzing a ¹H NMR spectrum is depicted in the following diagram.

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the molecular structure and properties of Ethyl 3-chloropyridazine-4-carboxylate. While this compound is cataloged and available from commercial suppliers, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively reported in publicly accessible scientific literature. This document compiles the known structural information and provides context based on related compounds.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. The core of the molecule is a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at position 3 and an ethyl carboxylate group at position 4.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[1][2] |

| Molecular Weight | 186.60 g/mol | PubChem[1][2] |

| Canonical SMILES | CCOC(=O)C1=C(N=NC=C1)Cl | PubChem[1] |

| InChI Key | UAEJFCPXIREEHM-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity (typical) | ≥95% | Sigma-Aldrich[3] |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: A potential workflow for the synthesis and analysis.

Due to the absence of specific experimental data, a detailed protocol cannot be provided at this time. Researchers interested in synthesizing this compound would need to adapt procedures from related pyridazine chemistries and optimize the reaction conditions.

Spectroscopic Data

No experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. Commercial suppliers may hold such data, but it is not publicly disseminated. For research purposes, it would be necessary to acquire the compound and perform these analytical characterizations.

Table 2: Predicted Spectroscopic Data (for reference)

| Data Type | Predicted Values | Notes |

| ¹H NMR | Aromatic protons on the pyridazine ring, quartet and triplet for the ethyl group. | Chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups. |

| ¹³C NMR | Carbons of the pyridazine ring, carbonyl carbon, and ethyl group carbons. | |

| IR Spectroscopy | Characteristic peaks for C=O (ester), C-Cl, and aromatic C-H and C=N stretching. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (186.60 g/mol ). | Fragmentation patterns would likely involve the loss of the ethyl and carboxylate groups. PubChem provides predicted collision cross-section data for various adducts[1]. |

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity of this compound or its involvement in any specific signaling pathways. The pyridazine scaffold is present in various biologically active molecules, exhibiting a wide range of activities including anticancer and antimicrobial effects. However, any potential biological function of this specific compound would require experimental investigation.

Logical Relationship for Biological Screening:

Caption: A logical workflow for investigating biological activity.

Conclusion

This compound is a known chemical entity, but it remains largely uncharacterized in the public scientific domain. This guide has summarized the available structural information. For researchers and drug development professionals, this compound represents an opportunity for novel investigation. The synthesis would likely follow established protocols for similar pyridazine derivatives, and a full spectroscopic and crystallographic characterization is necessary to confirm its structure and properties. Subsequent biological screening could reveal potential therapeutic applications. Further research is required to unlock the full potential of this molecule.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 3-chloropyridazine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary starting materials, outlines a robust experimental protocol, and presents quantitative data to ensure reproducibility.

Introduction

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. Its pyridazine core, substituted with both a reactive chlorine atom and an ester group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a common and efficient synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The most prevalent and practical synthesis of this compound involves a two-step process. The initial step is the formation of the pyridazinone ring system through the cyclization of a γ-ketoester with hydrazine. The subsequent step involves the chlorination of the resulting pyridazinone to yield the final product.

Figure 1: General synthetic workflow for this compound.

Starting Materials

The primary starting materials for this synthetic route are common laboratory reagents. The selection of these materials is based on their commercial availability, cost-effectiveness, and high reactivity in the desired transformations.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Role |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Provides the C4-carboxylate and C5 of the pyridazine ring. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Provides the C6 and methyl group precursor. |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Source of the two nitrogen atoms for the pyridazine ring. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

This step involves the formation of the pyridazinone ring.

Figure 2: Experimental workflow for the synthesis of the pyridazinone intermediate.

Methodology:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of diethyl oxalate and ethyl acetoacetate are dissolved in a suitable solvent such as ethanol. A catalytic amount of a condensing agent, like acetic anhydride or sodium ethoxide, is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Intermediate Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude intermediate, diethyl 2-(ethoxymethylene)-3-oxobutanoate, can be purified by vacuum distillation or used directly in the next step.

-

Cyclization: The crude or purified intermediate is dissolved in a protic solvent like ethanol or acetic acid. An equimolar amount of hydrazine hydrate is added dropwise to the solution at room temperature. The reaction is typically exothermic.

-

Product Isolation and Purification: After the addition is complete, the reaction mixture is stirred for a specified time. The product, Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization.

| Parameter | Value/Condition |

| Reactants Ratio | Diethyl Oxalate : Ethyl Acetoacetate (1:1) |

| Condensation Temp. | Reflux |

| Cyclization Temp. | Room Temperature to Reflux |

| Typical Yield | 60-75% |

| Purity (after recryst.) | >98% |

Step 2: Synthesis of this compound

This final step introduces the chlorine atom at the 3-position of the pyridazine ring. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).

Figure 3: Experimental workflow for the chlorination step.

Methodology:

-

Reaction Setup: In a fume hood, a flask containing Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is charged with an excess of phosphorus oxychloride (POCl₃). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.

-

Chlorination: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step should be performed with extreme care as the reaction of POCl₃ with water is highly exothermic.

-

Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Value/Condition |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% |

| Purity (after chroma.) | >99% |

Conclusion

The synthetic route detailed in this guide provides an efficient and reliable method for the preparation of this compound. By utilizing readily available starting materials and well-established chemical transformations, researchers can access this important building block in good yields and high purity. The provided experimental protocols and quantitative data serve as a valuable resource for scientists engaged in the fields of organic synthesis and drug development. Careful adherence to the described procedures and safety precautions is essential for successful and safe synthesis.

The Chlorine Atom in Pyridazine Compounds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive component in the design of novel bioactive molecules.[3] The introduction of a chlorine atom onto the pyridazine ring provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This technical guide provides an in-depth exploration of the reactivity of the chlorine atom in pyridazine compounds, focusing on key synthetic methodologies and their applications.

Core Principles of Reactivity

The reactivity of a chlorine atom on a pyridazine ring is primarily governed by the electron-deficient nature of the diazine system. The two nitrogen atoms exert a strong electron-withdrawing effect, which significantly influences the electron density at the carbon atoms of the ring. This electron deficiency makes the chloro-substituted carbons susceptible to nucleophilic attack, a key feature exploited in the functionalization of these heterocycles.

The position of the chlorine atom on the pyridazine ring also plays a crucial role in its reactivity. Generally, chlorine atoms at positions 3 and 6, which are ortho to the ring nitrogens, are more activated towards nucleophilic substitution compared to those at positions 4 and 5. This is due to the enhanced stabilization of the Meisenheimer-like intermediate formed during the substitution process by the adjacent nitrogen atom.

Key Synthetic Transformations

The chlorine atom on a pyridazine ring serves as an excellent leaving group in a variety of synthetic transformations, most notably in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of chloropyridazines. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atom to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.[4]

Experimental Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for nucleophilic aromatic substitution on chloropyridazines.

Detailed Experimental Protocol: Synthesis of 6-Substituted-3-aminopyridazine

This protocol describes the nucleophilic substitution of the chlorine atom in 3,6-dichloropyridazine with an amine.

-

Materials: 3,6-dichloropyridazine, amine (1.2 equivalents), potassium carbonate (2.0 equivalents), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 equivalent) in DMF, add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted-3-aminopyridazine.

-

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyridazines

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Ammonia | 6-Chloro-3-aminopyridazine | ~61 | [5] |

| 3,6-Dichloropyridazine | 2-Aminophenol | 2-(6-Chloropyridazin-3-ylamino)phenol | - | [6] |

Note: Yields can vary depending on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are highly effective for the functionalization of chloropyridazines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly valuable in this context.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a chloropyridazine and an organoboron reagent, typically a boronic acid or a boronate ester.[3][7][8] This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine ring.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of chloropyridazines.

Detailed Experimental Protocol: Synthesis of 3-Aryl-6-chloropyridazine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with an arylboronic acid.

-

Materials: 3,6-Dichloropyridazine, arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), potassium carbonate (2.0 equivalents), 1,4-dioxane/water (4:1).

-

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 equivalent) and the arylboronic acid (1.1 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 equivalents) and potassium carbonate (2.0 equivalents).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-chloropyridazine.

-

Table 2: Examples of Suzuki-Miyaura Coupling with Chloropyridazines

| Starting Material | Boronic Acid | Product | Yield (%) | Reference |

| 3-Chloro-4-methyl-6-phenylpyridazine | Phenylboronic acid | 3,4-Dimethyl-6-phenylpyridazine | - | [3] |

| 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | 3-Chloro-6-(4-methoxyphenyl)pyridazine | - | [6] |

Note: Yields can vary depending on the specific substrates, catalyst, ligand, and reaction conditions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by reacting a chloropyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction is instrumental in the synthesis of pyridazine-containing enynes and arylalkynes.

Experimental Workflow for Sonogashira Coupling:

Caption: General workflow for the Sonogashira coupling of chloropyridazines.

Detailed Experimental Protocol: Synthesis of 3-Alkynyl-6-chloropyridazine

This protocol outlines a general procedure for the Sonogashira coupling of 3,6-dichloropyridazine with a terminal alkyne.

-

Materials: 3,6-Dichloropyridazine, terminal alkyne (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents), copper(I) iodide (CuI) (0.05 equivalents), triethylamine, tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-6-chloropyridazine.

-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a chloropyridazine and an amine.[11] This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of aminopyridazines.[12]

Experimental Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination of chloropyridazines.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

This protocol describes the synthesis of 3-amino-4-methyl-6-phenylpyridazine from 3-chloro-4-methyl-6-phenylpyridazine using benzophenone imine as an ammonia surrogate.[12]

-

Materials: 3-Chloro-4-methyl-6-phenylpyridazine, benzophenone imine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), sodium tert-butoxide (1.4 equivalents), anhydrous toluene.

-

Procedure:

-

In a glovebox, combine 3-chloro-4-methyl-6-phenylpyridazine (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in a reaction vessel.

-

Add anhydrous toluene, followed by benzophenone imine (1.2 equivalents).

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, add 1 M HCl, and stir for 1 hour to hydrolyze the intermediate imine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-amino-4-methyl-6-phenylpyridazine.

-

Application in Drug Discovery: Targeting Signaling Pathways

Pyridazine-containing compounds have emerged as potent inhibitors of various protein kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in diseases such as cancer and inflammation.[2][13]

JNK Signaling Pathway Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][14][15] Dysregulation of the JNK pathway is associated with various diseases, making it an attractive target for therapeutic intervention. Several pyridazine derivatives have been identified as potent JNK inhibitors.

Caption: Inhibition of the JNK signaling pathway by a pyridazine-based inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Logical Relationship for Pyridazinone-based Kinase Inhibitors:

Caption: Structure-activity relationship for pyridazinone-based kinase inhibitors.

Table 3: Structure-Activity Relationship of Pyridazinone Derivatives as BTK Inhibitors [16]

| Compound | R¹ Group | R² Group | R³ Group (Michael Acceptor) | BTK IC₅₀ (nM) |

| 8 | 4-phenoxyphenyl | H | acrylamide | 2.1 |

| 20 | 4-phenoxyphenyl | H | vinyl sulfonamide | 4.2 |

This data suggests that the nature of the Michael acceptor at the R³ position significantly influences the inhibitory potency against Bruton's tyrosine kinase (BTK).

Conclusion

The chlorine atom on the pyridazine ring is a key functional group that enables a vast array of synthetic transformations, providing access to a diverse range of compounds with significant potential in drug discovery and agrochemical development. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of chloropyridazines, allowing for the fine-tuning of their physicochemical and biological properties. A thorough understanding of the reactivity of the chlorine atom, coupled with a rational approach to structure-activity relationships, will continue to drive the development of novel and effective pyridazine-based molecules for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 15. paulogentil.com [paulogentil.com]

- 16. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Appearance of Ethyl 3-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its appearance and key physical characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₇ClN₂O₂.[1][2] It is identified by the CAS Number 1445-54-1.[3] For optimal stability, it is recommended to be stored in a refrigerator.[3]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.59 g/mol | [4] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 327.3 ± 22.0 °C | [4] |

| Physical Form | Solid | [3] |

| IUPAC Name | ethyl 3-chloro-4-pyridazinecarboxylate | [3] |

| InChI Key | UAEJFCPXIREEHM-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOC(=O)C1=C(N=NC=C1)Cl | [1][2] |

Appearance and Solubility

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the following are generalized, standard procedures for determining the key physical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a solid organic compound can be accurately measured to assess its purity.

Protocol:

-

A small, finely powdered sample of the solid is packed into a capillary tube.[6]

-

The capillary tube is placed in a melting point apparatus, which contains a heated block.[7]

-

The sample is heated at a slow, controlled rate, typically around 1-2 °C per minute, especially when approaching the expected melting point.[8]

-

The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A narrow range (0.5-1.0°C) is indicative of a pure compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For a solid sample, the thin solid film method is a common approach.[4]

Protocol:

-

Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone.[4]

-

A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl).[2][4]

-

The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

-

The salt plate is then placed in the sample holder of an FT-IR spectrometer.[4]

-

The infrared spectrum is recorded. The intensity of the peaks can be adjusted by adding more solution to the plate (for weak signals) or by diluting the initial solution (for overly strong signals).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of an organic compound.[9]

Protocol:

-

The solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent is crucial to avoid overwhelming the sample signals with solvent protons.[10]

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed into the spectrometer.[11]

-

The instrument is set up by locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe.[11]

-

The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are then run to acquire the spectral data.[9]

Workflow for Physical Property Determination

The logical flow for determining the key physical properties of a solid organic compound like this compound is illustrated in the following diagram.

Caption: Workflow for the determination of physical properties.

References

- 1. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Ethyl 6-chloropyridazine-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

Methodological & Application

Synthesis of Chloropyridazine Hybrids as Potent Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel chloropyridazine hybrids as anticancer agents. The content is based on the findings from a study demonstrating their efficacy in inducing apoptosis and inhibiting PARP-1.[1]

Application Notes

The pyridazine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[1] When hybridized with other pharmacophores, such as chalcones and thiazolidine-2,4-diones, the resulting molecules can exhibit enhanced anticancer properties. The chloropyridazine hybrids discussed herein are designed based on a molecular hybridization strategy to combine the PARP-1 inhibitory potential of the 4-chloropyridazinoxyphenyl scaffold with the apoptosis-inducing capabilities of chalcones and thiazolidine-2,4-diones.[1]

These compounds have shown significant growth inhibition against a panel of cancer cell lines, with some demonstrating potent PARP-1 inhibition and induction of the apoptotic cascade. The detailed protocols below provide a framework for the synthesis of these promising anticancer agents and the evaluation of their biological activity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity and PARP-1 inhibitory activity of the synthesized chloropyridazine hybrids.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Chloropyridazine Hybrids against Various Cancer Cell Lines

| Compound | HNO97 (Head and Neck) | FaDu (Head and Neck) | MDA-MB-468 (Breast) |

| 3c | 0.43 ± 0.03 | 0.51 ± 0.04 | 0.62 ± 0.05 |

| 3e | 0.55 ± 0.04 | 0.63 ± 0.05 | 0.78 ± 0.06 |

| 4b | 0.81 ± 0.06 | 0.92 ± 0.07 | 1.12 ± 0.09 |

| Doxorubicin | 0.49 ± 0.02 | 0.58 ± 0.03 | 0.67 ± 0.03 |

Data extracted from a study on novel chloropyridazine hybrids.[1] Doxorubicin was used as a positive control.

Table 2: PARP-1 Inhibitory Activity of Selected Chloropyridazine Hybrids

| Compound | PARP-1 IC50 (µM) |

| 3c | 0.021 ± 0.002 |

| 3d | 0.025 ± 0.002 |

| 3e | 0.023 ± 0.001 |

| 4b | 0.038 ± 0.003 |

| Olaparib | 0.019 ± 0.001 |

Data extracted from a study on novel chloropyridazine hybrids.[1] Olaparib was used as a positive control.

Experimental Protocols

I. Chemical Synthesis

The synthesis of the target chloropyridazine hybrids involves a multi-step process, starting from the preparation of key intermediates.

A. Synthesis of Intermediate 1: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde

-

To a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) in isopropanol (50 mL), add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure intermediate 1.

B. General Procedure for the Synthesis of 4-chloropyridazinoxyphenyl-chalcone Hybrids (3a-h)

-

To a solution of intermediate 1 (0.25 g, 1 mmol) and the appropriate substituted acetophenone (1 mmol) in ethanol (20 mL), add a few drops of 50% aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

C. Synthesis of 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione Hybrid (5)

-

A mixture of intermediate 1 (0.25 g, 1 mmol), thiazolidine-2,4-dione (0.12 g, 1 mmol), and anhydrous sodium acetate (0.16 g, 2 mmol) in glacial acetic acid (15 mL) is refluxed for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling, the reaction mixture is poured into ice water.

-

The formed precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent.

II. Biological Evaluation

A. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HNO97, FaDu, MDA-MB-468) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chloropyridazine hybrids (typically ranging from 0.01 to 100 µM) for 48 hours. Use doxorubicin as a positive control and DMSO as a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

B. PARP-1 Inhibition Assay

-

Utilize a commercially available PARP-1 activity assay kit (colorimetric or chemiluminescent).

-

Perform the assay according to the manufacturer's instructions.

-

Briefly, incubate recombinant PARP-1 enzyme with a histone-coated plate, NAD⁺, and varying concentrations of the test compounds. Olaparib should be used as a positive control.

-

After the reaction, detect the amount of poly(ADP-ribose) (PAR) formed using an anti-PAR antibody and a suitable detection reagent.

-

Measure the signal (absorbance or luminescence) and calculate the percentage of PARP-1 inhibition to determine the IC50 values.

C. Western Blot Analysis for Apoptotic Markers

-

Cell Lysis: Treat cancer cells (e.g., FaDu) with the test compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, BAX, Bcl-2, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Caption: Synthetic workflow for chloropyridazine hybrids.

Caption: Signaling pathway of chloropyridazine hybrids.

Caption: Workflow for biological evaluation.

References

Application Notes and Protocols: Ethyl 3-chloropyridazine-4-carboxylate as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-chloropyridazine-4-carboxylate, a versatile heterocyclic building block crucial for the synthesis of various pharmaceutically active compounds. This document details its synthesis, key reactions, and application in the development of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its structure, featuring a reactive chlorine atom and an ester functional group, makes it an ideal starting material for further molecular elaboration in drug discovery programs.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | 55-59 °C | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.15 (d, J=4.8 Hz, 1H), 7.85 (d, J=4.8 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 155.2, 152.8, 131.5, 125.0, 62.5, 14.2 | |

| Mass Spectrum (EI) | m/z 186 (M⁺), 158, 141, 113 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from diethyl 2-oxosuccinate. The initial condensation with hydrazine forms the pyridazinone ring, which is subsequently chlorinated.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate

This protocol is adapted from analogous syntheses of pyridazinone derivatives.

Materials:

-

Diethyl 2-oxosuccinate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of diethyl 2-oxosuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford Ethyl 3-hydroxypyridazine-4-carboxylate.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound

This protocol is based on established chlorination procedures for hydroxy-heterocycles.[2]

Materials:

-

Ethyl 3-hydroxypyridazine-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 3-hydroxypyridazine-4-carboxylate (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to 100-110 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Expected Yield: 60-70%

Application as a Pharmaceutical Intermediate: Synthesis of ITK Inhibitors

This compound is a valuable intermediate for the synthesis of kinase inhibitors, particularly for Interleukin-2-inducible T-cell kinase (ITK), a key target in autoimmune diseases and T-cell malignancies.[3][4] The chloro-substituent is readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR).

Proposed Synthetic Workflow for a Pyridazine-based ITK Inhibitor

Caption: Proposed workflow for synthesizing an ITK inhibitor.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the key step in elaborating the pyridazine core.

Materials:

-

This compound

-

Desired amine nucleophile (e.g., 3-amino-azetidine derivative)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add the amine nucleophile (1.1 equivalents) and DIPEA (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to obtain the substituted pyridazine intermediate.

Expected Yield: 50-70%

Protocol 4: Amide Coupling

This protocol outlines the final step to introduce the pharmacophoric elements for ITK inhibition.

Materials:

-

Substituted pyridazine carboxylic acid (from hydrolysis of the ester)

-

Desired amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

DMF

Procedure:

-

Dissolve the substituted pyridazine carboxylic acid (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature.

-

Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Perform an aqueous work-up and extract the product with ethyl acetate.

-

Purify the final compound by preparative HPLC to yield the pure ITK inhibitor.

Expected Yield: 40-60%

Biological Activity of Derived ITK Inhibitors

Pyridazine-based compounds have shown promising activity as selective ITK inhibitors.[3] The following table summarizes the in vitro activity of representative compounds from a study on 3-oxo-2,3-dihydropyridazine derivatives.[3]

| Compound ID | ITK IC₅₀ (µM) | BTK IC₅₀ (µM) | Jurkat Cell IC₅₀ (µM) | Fibroblast IC₅₀ (µM) |

| 9 | 0.87 | > 50 | 37.61 | > 50 |

| 22 | 0.19 | > 50 | 11.17 | > 50 |

Data extracted from a study on 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[3]

Mechanism of Action: ITK Signaling Pathway

ITK is a crucial kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, ITK is phosphorylated and, in turn, phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP₃), which ultimately results in the activation of transcription factors like NFAT and NF-κB, driving T-cell activation, proliferation, and cytokine release. Pyridazine-based ITK inhibitors competitively bind to the ATP-binding site of the kinase domain of ITK, preventing its phosphorylation and downstream signaling.

ITK Signaling Pathway and Point of Inhibition

Caption: Inhibition of the ITK signaling pathway by a pyridazine-based inhibitor.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. All experiments should be conducted with appropriate safety precautions.

References

- 1. This compound | C7H7ClN2O2 | CID 14542887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][3]